molecular formula C15H12N2O3 B10873728 (4Z)-2-(furan-2-yl)-4-{[(4-methylphenyl)amino]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(furan-2-yl)-4-{[(4-methylphenyl)amino]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B10873728
M. Wt: 268.27 g/mol
InChI Key: HHTUHFBHQHKRDW-UHFFFAOYSA-N
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Description

2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE typically involves the condensation of 2-furyl aldehyde with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FURYL)-4-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
  • 2-(2-FURYL)-4-(4-CHLOROPHENYL)-1,3-OXAZOL-5-ONE
  • 2-(2-FURYL)-4-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE is unique due to the presence of the 4-toluidinomethylene group, which may impart specific biological activities or chemical reactivity that differ from other similar compounds.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(furan-2-yl)-4-[(4-methylphenyl)iminomethyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-9-12-15(18)20-14(17-12)13-3-2-8-19-13/h2-9,18H,1H3

InChI Key

HHTUHFBHQHKRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CO3)O

Origin of Product

United States

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